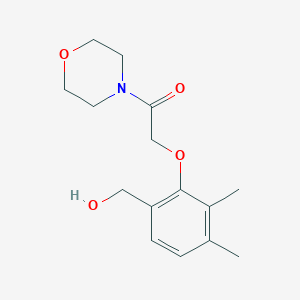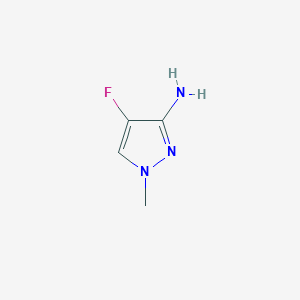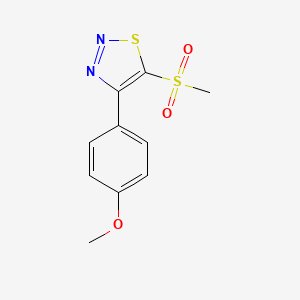
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanon ist eine organische Verbindung mit einer komplexen Struktur, die eine Phenoxygruppe, eine Morpholinogruppe und eine Hydroxymethylgruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanon umfasst typischerweise mehrere Schritte. Eine gängige Methode umfasst die Reaktion von 2,3-Dimethylphenol mit Formaldehyd, um die Hydroxymethylgruppe einzuführen. Dies wird gefolgt von der Reaktion mit Morpholin und einem geeigneten Acylierungsmittel, um das Endprodukt zu bilden. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und den Einsatz von Katalysatoren, um hohe Ausbeuten und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Chromatographie kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carbonsäure zu bilden.
Reduktion: Die Ketongruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Die Phenoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nukleophile wie Amine für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise spezifische Lösungsmittel, Temperaturen und pH-Werte, um die Reaktionsergebnisse zu optimieren .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So ergibt beispielsweise die Oxidation der Hydroxymethylgruppe eine Carbonsäure, während die Reduktion der Ketongruppe einen Alkohol ergibt .
Wissenschaftliche Forschungsanwendungen
2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanon beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen der Zellfunktionen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Phenoxy- und Morpholinoderivate, wie z. B.:
- 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-piperidinoethanon
- 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-pyrrolidinoethanon .
Einzigartigkeit
Was 2-(6-(Hydroxymethyl)-2,3-dimethylphenoxy)-1-morpholinoethanon auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm eine spezifische chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H21NO4/c1-11-3-4-13(9-17)15(12(11)2)20-10-14(18)16-5-7-19-8-6-16/h3-4,17H,5-10H2,1-2H3 |
InChI-Schlüssel |
NKUYUEHVHZHZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CO)OCC(=O)N2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)
![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)



![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)




